3-乙基-5-甲酰基苯甲酸

描述

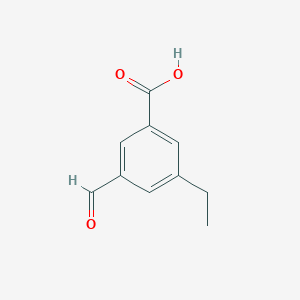

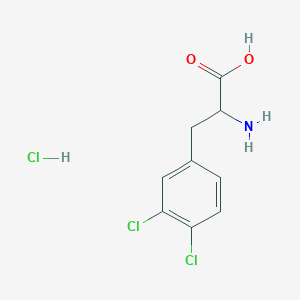

3-ethyl-5-formylbenzoic acid (EFA) is an organic compound with a molecular formula of C9H10O2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. EFA is a versatile compound that has a wide range of applications in both scientific research and industrial processes.

科学研究应用

杂环化合物合成

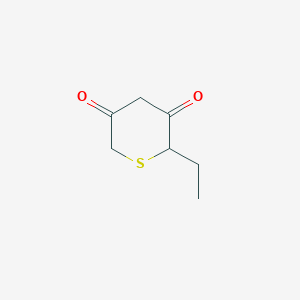

3-乙基-5-甲酰基苯甲酸已被用于通过特定吡咯烷酮和异吲哚啉酮的环化反应来合成1,4-苯并噻吩和1,4-苯并恶嗪。此过程涉及将2-甲酰基苯甲酸转化为新型杂环化合物,展示了其在有机合成中的多功能性 (Katritzky 等,2001)。

有机膦酸酯合成

另一应用涉及使用2-甲酰基苯甲酸一锅法三组分合成外消旋二烷基膦酸酯。这种方法由丙基膦酸酐促进,例证了该化合物在创建膦酸酯衍生物中的用途,这在各种化学和生物学背景中很重要 (Milen 等,2016)。

对映体富集衍生物的创建

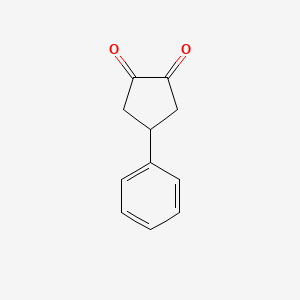

此外,3-乙基-5-甲酰基苯甲酸在生产对映体富集的邻苯二甲酰亚胺和异吲哚啉酮衍生物中发挥了重要作用。利用(+)-辛可尼纳等催化剂,此方法展示了该化合物对获取对映活性有机分子的贡献,这对药物化学和材料科学至关重要 (Niedek 等,2016)。

席夫碱配体的开发

该化合物也是通过与二胺缩合来合成席夫碱配体的前体。这些配体在配位化学中至关重要,用作具有从催化到材料科学等各种应用的金属配合物的构建基块 (崔庆霞,2006)。

酶和底物工程

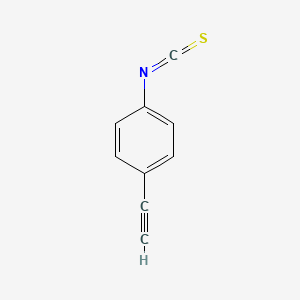

研究还探索了其在酶和底物工程中的用途,特别是在增强转酮酶与芳香醛反应性方面。此应用突出了该化合物在生物催化中的作用,有助于开发更高效、更具选择性的酶促过程 (Payongsri 等,2012)。

属性

IUPAC Name |

3-ethyl-5-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHWCPWBTSYYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)